Oleum

Descripción

Propiedades

IUPAC Name |

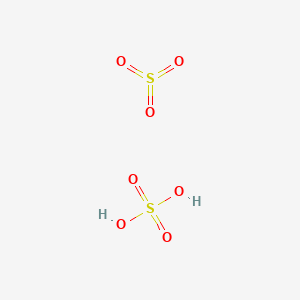

sulfuric acid;sulfur trioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.O3S/c1-5(2,3)4;1-4(2)3/h(H2,1,2,3,4); | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFJUMGIHIZEPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)O.O=S(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2SO4.SO3, H2SO4.O3S, H2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | SULFURIC ACID, FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4115 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | OLEUM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1447 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thick fuming yellow liquid. Density 16.5 lb / gal. Very toxic by inhalation. Corrosive to metals and tissue, quickly causing severe burns. Used to make chemicals, dyes, explosives and in petroleum refining., Liquid, Colorless to brown, fuming, viscous, and hygroscopic liquid; [ICSC], COLOURLESS-TO-BROWN FUMING VISCOUS OILY HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | SULFURIC ACID, FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4115 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, mixt. with sulfur trioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oleum | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OLEUM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1447 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: miscible, reaction | |

| Record name | OLEUM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1447 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.91 to 1.97 at 59 °F (USCG, 1999), 114.70 lb/cu ft, 15.33 lb/USA gal, Relative density (water = 1): 1.9 | |

| Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. F-7 | |

| Record name | SULFURIC ACID, FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4115 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. F-7 | |

| Record name | Oleum | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1236 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. F-7 | |

| Record name | OLEUM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1447 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3-3.3 | |

| Record name | OLEUM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1447 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

approximately 20 kPa at 40 °C /50% SO3, wt % (% Oleum)/ | |

| Details | Muller TL; Kirk-Othmer Encyclopedia of Chemical Technology. (2005). NY, NY: John Wiley & Sons; Sulfuric Acid and Sulfur Trioxide. Online Posting Date: May 19, 2006. | |

| Record name | Oleum | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1236 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless or slightly colored, viscous liquid, Heavy, oily liquid; colorless to dark brown depending on purity, Heavy, fuming, yellow liquid | |

CAS No. |

8014-95-7 | |

| Record name | SULFURIC ACID, FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4115 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fuming sulfuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=8014-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008014957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oleum | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/oleum-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Sulfuric acid, mixt. with sulfur trioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, mixt. with sulfur trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oleum | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1236 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OLEUM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1447 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Different Oleum Grades

For Researchers, Scientists, and Drug Development Professionals

Oleum, also known as fuming sulfuric acid, is a solution of sulfur trioxide (SO₃) in 100% sulfuric acid (H₂SO₄). It is a critical reagent and intermediate in numerous chemical processes, including nitration, sulfonation, and the production of explosives. The physical properties of this compound vary significantly with the concentration of free SO₃, impacting its handling, storage, and reactivity. This technical guide provides a comprehensive overview of the key physical properties of different this compound grades, detailed experimental protocols for their determination, and the underlying relationships between composition and physical characteristics.

Quantitative Data on Physical Properties

The physical properties of this compound are a function of the percentage of free sulfur trioxide dissolved in sulfuric acid. The following tables summarize the density, viscosity, melting point, boiling point, and vapor pressure for various this compound concentrations.

Table 1: Density and Viscosity of this compound at 20°C

| % Free SO₃ (w/w) | Equivalent % H₂SO₄ | Density (g/cm³) at 20°C | Viscosity (cP) at 20°C |

| 0 | 100.00 | 1.8305 | 25.4 |

| 10 | 102.25 | 1.876 | 30.1 |

| 20 | 104.50 | 1.915 | 35.8 |

| 25 | 105.63 | 1.938 | 38.5 |

| 30 | 106.75 | 1.960 | 40.2 |

| 40 | 109.00 | 1.983 | 38.0 |

| 50 | 111.25 | 1.995 | 32.1 |

| 60 | 113.50 | 2.001 | 25.5 |

| 65 | 114.63 | 1.998 | 22.1 |

| 80 | 118.00 | 1.975 | - |

| 100 (Pure SO₃) | 122.50 | 1.920 | 1.6 |

Table 2: Melting and Boiling Points of this compound

| % Free SO₃ (w/w) | Melting Point (°C) | Boiling Point (°C) at 1 atm |

| 0 | 10.4 | 290 (decomposes) |

| 10 | -11 | 184 |

| 20 | -1 | 152 |

| 30 | 17 | 124 |

| 40 | 32 | 102 |

| 50 | 16 | 84 |

| 60 | 7 | 68 |

| 65 | 11 | 62 |

| 80 | 23 | 52 |

| 100 (Pure SO₃) | 16.8 | 44.8 |

Note: The melting and boiling points of this compound can be complex due to the presence of different polysulfuric acids.

Table 3: Vapor Pressure of this compound at Different Temperatures

| % Free SO₃ (w/w) | Vapor Pressure (mmHg) at 20°C | Vapor Pressure (mmHg) at 40°C | Vapor Pressure (mmHg) at 60°C |

| 10 | 1.5 | 6.5 | 22 |

| 20 | 3.8 | 15 | 45 |

| 30 | 8.5 | 30 | 85 |

| 40 | 18 | 55 | 140 |

| 50 | 35 | 100 | 240 |

| 60 | 60 | 160 | 360 |

| 65 | 75 | 190 | 420 |

Vapor pressure increases significantly with both increasing temperature and increasing concentration of free SO₃.

Experimental Protocols

The determination of the physical properties of this compound requires specialized procedures and stringent safety precautions due to its highly corrosive and fuming nature. All experiments must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Determination of Density

Principle: The density of a liquid is its mass per unit volume. For a corrosive liquid like this compound, a pycnometer or a digital density meter is recommended for accurate measurements.

Methodology (Pycnometer Method):

-

Preparation and Safety:

-

Don appropriate PPE: acid-resistant gloves (butyl rubber or Viton®), chemical splash goggles, a face shield, and a lab coat.

-

Ensure a safety shower and eyewash station are readily accessible.

-

All work must be performed in a certified chemical fume hood.

-

-

Procedure:

-

Clean and dry a pycnometer of a known volume (e.g., 25 mL) and its stopper.

-

Weigh the empty, dry pycnometer with its stopper on an analytical balance and record the mass (m₁).

-

Carefully fill the pycnometer with the this compound sample inside the fume hood, avoiding inhalation of fumes.

-

Insert the stopper, allowing excess liquid to be expelled through the capillary.

-

Wipe the outside of the pycnometer dry with a chemically resistant cloth.

-

Weigh the filled pycnometer and record the mass (m₂).

-

Record the temperature of the this compound sample.

-

-

Calculation:

-

The mass of the this compound is m = m₂ - m₁.

-

The density (ρ) is calculated using the formula: ρ = m / V, where V is the calibrated volume of the pycnometer at the recorded temperature.

-

Determination of Viscosity

Principle: Viscosity is a measure of a fluid's resistance to flow. For this compound, a glass capillary viscometer (e.g., an Ostwald or Ubbelohde type) made of borosilicate glass is suitable. The experiment must be conducted in a temperature-controlled bath.

Methodology (Capillary Viscometer):

-

Preparation and Safety:

-

Adhere to all safety precautions outlined in section 2.1.

-

Use a viscometer bath with a transparent window to allow for safe observation.

-

-

Procedure:

-

Clean and dry the viscometer thoroughly.

-

Carefully charge the viscometer with the this compound sample to the indicated mark inside the fume hood.

-

Place the viscometer in a constant temperature bath and allow it to equilibrate for at least 30 minutes.

-

Using a pipette bulb, draw the this compound up through the capillary tube to above the upper timing mark.

-

Release the suction and measure the time (t) it takes for the meniscus of the this compound to fall from the upper to the lower timing mark.

-

Repeat the measurement at least three times and calculate the average flow time.

-

-

Calculation:

-

The kinematic viscosity (ν) is calculated using the formula: ν = C * t, where C is the calibration constant of the viscometer.

-

The dynamic viscosity (η) is calculated as: η = ν * ρ, where ρ is the density of the this compound at the same temperature.

-

Determination of Melting Point

Principle: The melting point is the temperature at which a substance changes from a solid to a liquid state. For this compound, which can have a wide range of melting points, a capillary melting point apparatus or a differential scanning calorimeter (DSC) can be used.

Methodology (Capillary Method):

-

Preparation and Safety:

-

Follow all safety precautions as described in section 2.1.

-

Handle frozen this compound with extreme care.

-

-

Procedure:

-

If the this compound sample is liquid at room temperature, carefully cool a small amount in a sealed container until it solidifies.

-

Quickly crush the solidified this compound into a fine powder in a dry environment (e.g., a glove box).

-

Pack the powdered this compound into a glass capillary tube to a height of 2-3 mm and seal the open end with a flame.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample slowly (1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the last crystal melts. This range is the melting point.

-

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Due to the fuming nature of this compound, this determination must be performed in a closed or semi-closed apparatus.

Methodology (Ebulliometer):

-

Preparation and Safety:

-

Strict adherence to the safety protocols in section 2.1 is mandatory.

-

The apparatus must be assembled within a fume hood.

-

-

Procedure:

-

Place a small volume of the this compound sample and a few boiling chips into the boiling flask of an ebulliometer.

-

Assemble the apparatus with a condenser to re-condense the vapors.

-

Heat the sample gently until a steady reflux is observed.

-

Record the temperature of the vapor that is in equilibrium with the boiling liquid. This is the boiling point.

-

Record the atmospheric pressure.

-

Mandatory Visualizations

Relationship between SO₃ Concentration and Physical Properties

The concentration of free sulfur trioxide is the primary determinant of the physical properties of this compound. The following diagram illustrates the general trends observed.

Experimental Workflow for Physical Property Characterization

The following diagram outlines a logical workflow for the experimental determination of the physical properties of an this compound sample, emphasizing safety and procedural order.

Conclusion

The physical properties of this compound are highly dependent on the concentration of free sulfur trioxide. A thorough understanding and accurate measurement of these properties are essential for the safe and effective use of this compound in research and industrial applications. The experimental protocols provided in this guide, when conducted with strict adherence to safety procedures, will enable researchers and professionals to reliably characterize different grades of this compound. The complex interplay between composition and physical properties underscores the importance of consulting reliable data and employing precise analytical techniques when working with this powerful chemical.

A Technical Guide to the Chemical Composition of 20% Oleum

For Researchers, Scientists, and Drug Development Professionals

Oleum, also known as fuming sulfuric acid, is a critical reagent in numerous industrial and laboratory settings, including the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its potency as a sulfonating and dehydrating agent stems from its unique composition: a solution of sulfur trioxide (SO₃) dissolved in concentrated sulfuric acid (H₂SO₄).[1][2] This guide provides a detailed technical breakdown of the chemical composition of 20% this compound, a commonly used concentration.

Understanding this compound Composition

The concentration of this compound is typically expressed as the percentage by mass of free sulfur trioxide. Therefore, 20% this compound contains 20 grams of free SO₃ for every 100 grams of the solution.[3] The remaining 80 grams consist of sulfuric acid. This composition can also be represented by the formula H₂SO₄·xSO₃, where 'x' denotes the molar content of free sulfur trioxide.[4]

The reaction between sulfur trioxide and water to form sulfuric acid is highly exothermic and can create a fine mist of sulfuric acid that is difficult to manage.[4] this compound serves as a more manageable intermediate for producing sulfuric acid of a desired high concentration.[5]

Quantitative Analysis of 20% this compound

To fully characterize 20% this compound, its composition can be broken down by both mass and molar percentages of its constituent components, sulfur trioxide and sulfuric acid.

| Parameter | Value |

| Mass Composition | |

| Mass % of free SO₃ | 20.00% |

| Mass % of H₂SO₄ | 80.00% |

| Molar Composition | |

| Moles of free SO₃ per 100g | 0.250 mol |

| Moles of H₂SO₄ per 100g | 0.816 mol |

| Molar % of free SO₃ | 23.45% |

| Molar % of H₂SO₄ | 76.55% |

| Equivalent Sulfuric Acid | |

| % Strength as H₂SO₄ | 104.5% |

Experimental Protocols for Determining this compound Composition:

A common method for determining the concentration of this compound involves titration. A known weight of the this compound sample is carefully diluted with water, converting the free SO₃ into H₂SO₄. The resulting solution is then titrated with a standardized solution of a strong base, such as sodium hydroxide, to determine the total amount of sulfuric acid present. From this, the initial percentage of free SO₃ can be calculated.

Logical Relationship of Components in 20% this compound

The following diagram illustrates the simple mixture relationship between the two primary components of 20% this compound.

Signaling Pathways and Experimental Workflows

While this compound itself is a reagent and not directly involved in biological signaling pathways, its use in synthesis is critical for creating molecules that are. For instance, sulfonation reactions using this compound are employed to produce various pharmaceuticals. The experimental workflow for such a synthesis would typically involve the following stages:

References

synthesis of oleum via the contact process

An In-depth Technical Guide to the Synthesis of Oleum via the Contact Process

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, or fuming sulfuric acid, is a solution of sulfur trioxide (SO₃) in 100% sulfuric acid (H₂SO₄).[1][2] It is a critical industrial chemical and a powerful sulfonating and dehydrating agent used in the synthesis of explosives, dyes, and various chemical intermediates.[1][3] The primary method for its industrial production is the Contact Process, a highly efficient catalytic process that has been refined for over a century.[2][4] This guide provides a detailed technical overview of the Contact Process, focusing on the core chemical principles, experimental protocols, and quantitative data relevant to the synthesis of this compound.

The process can be broadly divided into three core stages:

-

Production and purification of sulfur dioxide (SO₂).

-

Catalytic oxidation of sulfur dioxide to sulfur trioxide (SO₃).

-

Absorption of sulfur trioxide in concentrated sulfuric acid to form this compound.[4][5]

A more advanced and efficient variant, the Double Contact Double Absorption (DCDA) process, maximizes the conversion of SO₂ to achieve higher yields and minimize emissions.[6]

Core Principles: Thermodynamics and Kinetics

The cornerstone of the Contact Process is the reversible, exothermic oxidation of sulfur dioxide to sulfur trioxide.[5][7]

2SO₂(g) + O₂(g) ⇌ 2SO₃(g) ΔH ≈ -197 kJ/mol

Understanding the interplay between thermodynamics and kinetics is crucial for optimizing the yield of sulfur trioxide.

-

Thermodynamics: According to Le Châtelier's Principle, the exothermic nature of the forward reaction means that lower temperatures favor the formation of SO₃.[5][8] The reaction also involves a reduction in the number of moles of gas (from 3 moles of reactants to 2 moles of product), so high pressure favors the product side.[8][9]

-

Kinetics: While thermodynamically favored at low temperatures, the rate of reaction is impractically slow.[5] A catalyst is essential to achieve a reasonable reaction rate. Even with a catalyst, a compromise temperature is required to ensure the reaction proceeds quickly without significantly shifting the equilibrium back towards the reactants.[5][10][11]

This kinetic-thermodynamic trade-off dictates the operating conditions used in industrial synthesis.[5]

The Contact Process: Process Description and Data

Stage 1: Sulfur Dioxide (SO₂) Production and Purification

The primary feedstock for the Contact Process is sulfur dioxide. It is typically produced by one of the following methods:

-

Burning Molten Sulfur: High-purity sulfur is burned in an excess of dry air.[7][12]

-

S(l) + O₂(g) → SO₂(g)

-

-

Roasting Sulfide Ores: Metallurgical feedstocks like pyrite (FeS₂) are roasted in air.[3]

-

4FeS₂(s) + 11O₂(g) → 2Fe₂O₃(s) + 8SO₂(g)

-

The resulting SO₂ gas stream must be purified to prevent poisoning of the catalyst in the subsequent stage.[4] Impurities like arsenic compounds are particularly detrimental to traditional platinum catalysts, which is a key reason for the widespread adoption of the more robust vanadium-based catalysts.[4] Purification involves several steps, including passing the gas through dusting towers, scrubbers, and drying towers where it is treated with concentrated sulfuric acid to remove moisture.[13]

Stage 2: Catalytic Oxidation of SO₂ to SO₃

This is the critical step of the process. The purified SO₂ is mixed with an excess of air (to provide oxygen) and passed through a converter containing a catalyst.

-

Catalyst: The industry-standard catalyst is vanadium(V) oxide (V₂O₅) supported on a porous silica carrier and promoted with an alkali metal salt, such as potassium sulfate.[4][14] The catalyst is active in its molten state, which forms under reaction conditions.

-

Reaction Mechanism: The oxidation of SO₂ over a V₂O₅ catalyst is believed to proceed through a cycle where the vanadium species is reduced by SO₂ and then re-oxidized by O₂. The simplified mechanism can be represented as:

-

SO₂ + 2V⁵⁺ + O²⁻ → SO₃ + 2V⁴⁺

-

2V⁴⁺ + ½O₂ → 2V⁵⁺ + O²⁻

-

-

Operating Conditions: A multi-stage catalytic converter with inter-stage cooling is used to manage the exothermic reaction and optimize conversion. The conditions represent a compromise between reaction rate and equilibrium position.[5][15]

| Parameter | Value | Rationale |

| Catalyst | Vanadium(V) Oxide (V₂O₅) on Silica | High efficiency, cost-effective, and resistant to poisoning compared to platinum.[4][16] |

| Temperature | 400 - 450 °C | Compromise temperature: high enough for a fast reaction rate, low enough for favorable equilibrium (~96-98% conversion).[5][9] |

| Pressure | 1 - 2 atm | Slightly elevated pressure favors the forward reaction. High pressure is unnecessary and not cost-effective due to high existing conversion rates.[4][9][16] |

| SO₂:O₂ Ratio | ~1:1 (molar) | An excess of oxygen (from air) shifts the equilibrium to the right, maximizing SO₂ conversion.[5] |

| Conversion Rate | > 99.7% (DCDA Process) | High efficiency is achieved through multiple catalyst beds and intermediate absorption.[6] |

Stage 3: Formation of this compound

The hot SO₃ gas from the converter is cooled and channeled into an absorption tower.

-

Absorption: Direct reaction of SO₃ with water is highly exothermic and forms a persistent, corrosive mist of sulfuric acid that is difficult to handle.[2][9][16] Therefore, SO₃ is absorbed in 97-98% concentrated sulfuric acid.[7] This reaction forms pyrosulfuric acid (H₂S₂O₇), the primary component of this compound.

-

SO₃(g) + H₂SO₄(l) → H₂S₂O₇(l)

-

-

Final Product: The resulting this compound is cooled and can be sold directly or diluted with water to produce sulfuric acid of any desired concentration.

-

H₂S₂O₇(l) + H₂O(l) → 2H₂SO₄(l)

-

This compound concentration is typically expressed as the percentage by mass of free SO₃ or as the equivalent percentage of H₂SO₄ strength, which would be over 100%.[1][2]

| This compound (% free SO₃) | Equivalent H₂SO₄ Strength (%) | Molar Formula (approx.) |

| 10% | 102.25% | H₂SO₄·0.14SO₃ |

| 20% | 104.5% | H₂SO₄·0.29SO₃ |

| 30% | 106.75% | H₂SO₄·0.45SO₃ |

| 65% (Disulfuric Acid) | 114.6% | H₂SO₄·SO₃ (H₂S₂O₇) |

Experimental Protocols

Protocol: Titrimetric Determination of this compound Concentration

This protocol determines the total acidity and the percentage of free SO₃ in an this compound sample.

Materials:

-

This compound sample

-

Standardized 1.0 N Sodium Hydroxide (NaOH) solution

-

Distilled water

-

Phenolphthalein or Methyl Orange indicator

-

Glass weighing ampoule or weighing bottle

-

1-liter Erlenmeyer flask with stopper

-

50 mL burette

-

Pipettes

Procedure:

-

Sample Preparation (Caution: Perform in a fume hood with appropriate PPE):

-

Carefully weigh approximately 1-2 mL of the this compound sample in a sealed glass ampoule or a stoppered weighing bottle to prevent absorption of atmospheric moisture. Record the exact weight (w).[17]

-

Place 250 mL of distilled water into the 1-liter Erlenmeyer flask.

-

Carefully place the entire sealed ampoule (or add the this compound from the weighing bottle) into the flask and stopper it. If using an ampoule, shake the flask to break the ampoule.

-

Shake the stoppered flask until any fog (sulfuric acid mist) is completely absorbed into the water.[17]

-

Once dissolved, quantitatively transfer the solution to a 500 mL volumetric flask and dilute to the mark with distilled water.

-

-

Titration:

-

Rinse and fill the burette with the standardized 1.0 N NaOH solution.

-

Pipette a 50 mL aliquot of the diluted this compound solution into a clean 250 mL Erlenmeyer flask.

-

Add 2-3 drops of phenolphthalein indicator.[17]

-

Titrate with the NaOH solution until a persistent pink endpoint is reached.[17]

-

Record the volume of NaOH used (V).

-

Repeat the titration at least twice more for consistency.

-

Calculations:

-

Calculate Total Acidity (as % H₂SO₄):

-

Total Acidity (%) = (V × N × 4.904) / (w_aliquot)

-

Where:

-

V = Volume of NaOH (mL)

-

N = Normality of NaOH (mol/L)

-

4.904 = milliequivalent weight of H₂SO₄ × 100

-

w_aliquot = weight of the original this compound sample in the titrated aliquot (g)

-

-

-

Calculate % Free SO₃:

-

% Free SO₃ = (% Total Acidity - 100) × (80.06 / 18.02)

-

Where:

-

80.06 = Molar mass of SO₃

-

18.02 = Molar mass of H₂O

-

-

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes in this compound synthesis.

Caption: Overall workflow of the Contact Process for this compound and sulfuric acid synthesis.

References

- 1. techmation.com [techmation.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. arcorepoxy.com [arcorepoxy.com]

- 4. Contact process - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Contact Process: Sulfuric Acid and this compound | Vaisala [vaisala.com]

- 7. Sulfuric acid - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. savemyexams.com [savemyexams.com]

- 10. google.com [google.com]

- 11. m.youtube.com [m.youtube.com]

- 12. info.veolianorthamerica.com [info.veolianorthamerica.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Chapter 11: Study of Compounds — Sulphuric Acid | Selina Solutions Concise Chemistry Class 10 ICSE | KnowledgeBoat [knowledgeboat.com]

- 17. Sciencemadness Discussion Board - Assay of this compound by Titration - Powered by XMB 1.9.11 [sciencemadness.org]

A Technical Guide to the Historical Development of Fuming Sulfuric Acid Production

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical evolution of fuming sulfuric acid (oleum) production, from its early beginnings to the development of modern industrial processes. The document provides a detailed overview of the core chemical principles, experimental protocols, and technological advancements that have shaped the manufacturing of this critical industrial chemical.

Early Methods: The Nordhausen Process

The earliest production of fuming sulfuric acid, then known as Nordhausen sulfuric acid, involved the dry distillation of green vitriol (iron(II) sulfate heptahydrate, FeSO₄·7H₂O). This method, while rudimentary, was the primary source of this compound for centuries.[1]

Experimental Protocol: Nordhausen Process

Objective: To produce fuming sulfuric acid by the thermal decomposition of iron(II) sulfate.

Materials:

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

-

Retort or similar distillation apparatus made of a material capable of withstanding high temperatures and acidic corrosion.

-

Receiving vessel.

Methodology:

-

Dehydration: The iron(II) sulfate heptahydrate is first gently heated to remove the water of crystallization.

-

Calcination: The anhydrous iron(II) sulfate is then strongly heated in a retort. At high temperatures, it decomposes.

-

Decomposition Reaction: The primary decomposition reaction is: 2 FeSO₄(s) → Fe₂O₃(s) + SO₂(g) + SO₃(g)

-

Condensation: The evolved sulfur trioxide (SO₃) gas is condensed in a receiving vessel, where it dissolves in any co-distilled sulfuric acid (formed from residual water) to produce fuming sulfuric acid (this compound).

The Rise of Industrial Production: The Lead Chamber Process

The lead chamber process, developed in the 18th century, was a significant advancement in the large-scale production of sulfuric acid. However, it was not capable of directly producing fuming sulfuric acid. The process operated at atmospheric pressure and relatively low temperatures, and the presence of water and nitrogen oxides as catalysts prevented the formation of concentrated sulfuric acid or this compound. The acid produced in the lead chambers typically had a concentration of 62-78%.[2][3] The inability to produce this compound directly was a major limitation of this process.[1][4]

Core Chemical Reactions in the Lead Chamber Process

The overall reaction in the lead chamber process is the oxidation of sulfur dioxide to sulfuric acid, with nitrogen oxides acting as catalysts:

2SO₂(g) + O₂(g) + 2H₂O(l) → 2H₂SO₄(l) (catalyzed by NO and NO₂)

The Modern Era: The Contact Process

The invention of the contact process by British vinegar merchant Peregrine Phillips in 1831 revolutionized the production of sulfuric acid and, consequently, fuming sulfuric acid.[5] This process allows for the production of highly concentrated sulfuric acid and this compound with high efficiency.

Key Stages of the Contact Process

The contact process can be broken down into four main stages:

-

Sulfur Dioxide Production: Burning sulfur or roasting sulfide ores to produce sulfur dioxide (SO₂).

-

Purification: Removal of impurities from the SO₂ gas stream to prevent catalyst poisoning.

-

Catalytic Oxidation: Oxidation of SO₂ to sulfur trioxide (SO₃) over a catalyst.

-

Absorption: Absorption of SO₃ in concentrated sulfuric acid to form this compound.

Experimental Protocol: Contact Process

Objective: To produce fuming sulfuric acid via the catalytic oxidation of sulfur dioxide.

Materials & Equipment:

-

Sulfur or a source of sulfur dioxide.

-

Air or oxygen.

-

Vanadium(V) oxide (V₂O₅) catalyst (historically, platinum was used).

-

A series of reactors and towers for purification, catalytic conversion, and absorption.

-

Concentrated sulfuric acid (98%).

Methodology:

-

SO₂ Production: Sulfur is burned in an excess of dry air to produce sulfur dioxide: S(s) + O₂(g) → SO₂(g)

-

Purification: The SO₂ gas is passed through a purification unit to remove impurities like dust and arsenic compounds, which can poison the catalyst.[5][6] This typically involves:

-

Dust removal: Passing the gas through dust chambers or electrostatic precipitators.

-

Washing: Scrubbing the gas with water to remove soluble impurities.

-

Drying: Drying the gas by passing it through concentrated sulfuric acid.

-

-

Catalytic Oxidation: The purified SO₂ and excess oxygen are passed over a heated catalyst (typically vanadium(V) oxide at 400-450°C and 1-2 atm pressure) to form sulfur trioxide:[5] 2SO₂(g) + O₂(g) ⇌ 2SO₃(g) This reaction is reversible and exothermic.

-

Absorption to Form this compound: The sulfur trioxide is then passed into an absorption tower where it is dissolved in concentrated sulfuric acid (98%) to form fuming sulfuric acid (this compound):[5][6] SO₃(g) + H₂SO₄(l) → H₂S₂O₇(l) Direct reaction of SO₃ with water is avoided as it produces a corrosive mist that is difficult to handle.[4][6]

-

Dilution (Optional): The this compound can then be diluted with water to produce sulfuric acid of any desired concentration.[6]

Data Presentation

The following tables summarize the key quantitative data for the different historical production methods of fuming sulfuric acid.

| Parameter | Nordhausen Process | Lead Chamber Process | Contact Process |

| Raw Materials | Iron(II) sulfate (Green Vitriol) | Sulfur/Sulfide Ores, Air, Water, Nitrogen Oxides | Sulfur/Sulfide Ores, Air, Water |

| Catalyst | None | Nitrogen Oxides (NO, NO₂) | Platinum (historically), Vanadium(V) Oxide (V₂O₅) |

| Operating Pressure | Atmospheric | Atmospheric | 1-2 atm |

| This compound Production | Direct | Not possible directly | Direct |

| Typical Acid Concentration | Fuming Sulfuric Acid (this compound) | 62-78% H₂SO₄ | 98-100% H₂SO₄ and this compound of various strengths |

| SO₂ to SO₃ Conversion Efficiency | N/A | N/A | ~99.5% with double contact process |

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Evolution of Fuming Sulfuric Acid Production Methods.

Caption: Detailed Workflow of the Modern Contact Process.

Caption: Evolution of Catalysts in the Contact Process.

References

An In-depth Technical Guide to the Oleum-Water Reaction: Mechanism, Thermodynamics, and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between oleum (fuming sulfuric acid) and water. This compound, a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄), is a critical reagent in chemical synthesis, including nitrations and sulfonations. Its reaction with water is of significant interest due to its extreme exothermicity and industrial relevance. Understanding the mechanism and thermodynamics is crucial for safe handling and process control.

Core Reaction Mechanism

The reaction of this compound with water is not a simple physical dilution. It is a vigorous, multi-step chemical process. The primary reactive species in this compound is the free sulfur trioxide (SO₃) dissolved in the sulfuric acid solvent.

The overall process can be described by two principal reactions:

-

Hydrolysis of Free Sulfur Trioxide: The dissolved SO₃ reacts directly and rapidly with water to form sulfuric acid. This is the most energetic and hazardous step, responsible for the violent nature of the reaction.

-

Hydrolysis of Disulfuric Acid (Pyrosulfuric Acid): In this compound, sulfur trioxide reacts with the sulfuric acid solvent to form disulfuric acid (H₂S₂O₇). This intermediate is also hydrolyzed by water to yield sulfuric acid.[3][4]

-

H₂S₂O₇ + H₂O → 2H₂SO₄ [4]

-

Industrially, the direct reaction of gaseous SO₃ with water is avoided because it produces a fine, corrosive aerosol mist of sulfuric acid that is difficult to manage.[3] Instead, SO₃ is first absorbed into concentrated sulfuric acid to form this compound, which is then more safely diluted with water.[3][5]

// Logical flow this compound -> SO3_free [ltail=cluster_reactants, lhead=cluster_intermediates, label=" Contains", color="#5F6368"]; this compound -> H2S2O7 [label=" Forms", color="#5F6368"];

SO3_free -> H2SO4 [lhead=cluster_products, label="Violent Hydrolysis\n(Highly Exothermic)", color="#EA4335", arrowhead=normal, style=bold]; H2S2O7 -> H2SO4 [label=" Hydrolysis", color="#EA4335", arrowhead=normal]; H2O -> SO3_free [lhead=cluster_intermediates, ltail=cluster_reactants, style=invis]; // for positioning H2O -> H2S2O7 [style=invis];

// Invisible edges for alignment edge[style=invis]; SO3_free -> H2S2O7; } .dot Caption: Reaction mechanism of this compound with water.

Quantitative Data: Reaction Enthalpy

The hydrolysis of this compound is characterized by a significant release of heat (a highly negative enthalpy change). The primary contribution to this heat is the hydration of sulfur trioxide. The table below summarizes the key thermodynamic data.

| Reaction | Description | ΔH (Enthalpy Change) | Reference(s) |

| SO₃(g) + H₂O(l) → H₂SO₄(l) | Overall gas-phase hydration of SO₃ to form liquid sulfuric acid. | -170 kJ/mol | [6] |

| SO₃(g) + H₂O(l) → H₂SO₄(g) | Gas-phase hydration of SO₃ to form gaseous sulfuric acid. | -101 kJ/mol | [6] |

| H₂SO₄(g) → H₂SO₄(l) | Condensation of gaseous sulfuric acid. | -69 kJ/mol | [6] |

| H₂S₂O₇(l) + H₂O(l) → 2H₂SO₄(l) | Hydrolysis of liquid disulfuric acid. | Highly Exothermic | [5] |

| Dilution of H₂SO₄(conc) with H₂O | Dilution of concentrated sulfuric acid. | Highly Exothermic | [7] |

Note: The enthalpy change for this compound dilution varies with the initial concentration of free SO₃. The values provided for SO₃ hydration represent the major energetic component of the overall process.

Experimental Protocols

Investigating the this compound-water reaction requires stringent safety protocols and specialized equipment due to its hazardous nature. Below is a detailed methodology for determining the heat of reaction using reaction calorimetry.

Objective: To measure the integral enthalpy of dilution of a specific this compound concentration in water using a reaction calorimeter.

3.1. Safety Precautions

-

Personal Protective Equipment (PPE): A full acid-resistant suit, including apron, gloves (butyl rubber or Viton), and boots, is mandatory. A full-face shield and chemical splash goggles must be worn.[8]

-

Ventilation: All procedures must be conducted within a certified chemical fume hood designed for handling highly corrosive materials.

-

Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible. Neutralizing agents (e.g., sodium bicarbonate, lime) should be on hand for spill management.[8]

-

Reagent Handling: ALWAYS add acid to water slowly; NEVER add water to acid. Adding water to this compound can cause instantaneous boiling and explosive splashing of corrosive material.[8]

3.2. Materials and Apparatus

-

Reagents:

-

This compound (e.g., 20% free SO₃)

-

Deionized water

-

-

Apparatus:

-

Reaction Calorimeter (e.g., Mettler-Toledo RC1 or similar) with a glass-lined reactor vessel (e.g., 1 L capacity).

-

Motorized overhead stirrer with a glass or PTFE-coated impeller.

-

Calibrated temperature probe (thermocouple or Pt100).

-

Automated reagent dosing pump with PFA/PTFE tubing.

-

Inert gas supply (Nitrogen or Argon) for blanketing.

-

Data acquisition and control system.

-

3.3. Experimental Procedure

-

System Preparation:

-

The reactor vessel is charged with a precise mass of deionized water (e.g., 500 g).

-

The system is sealed, and an inert atmosphere is established.

-

The water is brought to a stable, controlled initial temperature (e.g., 25.0 °C) using the calorimeter's thermostat.

-

The stirrer is set to a constant speed (e.g., 300 RPM) to ensure thermal homogeneity.

-

-

Calibration: An electrical heat calibration is performed to determine the heat capacity of the system (reactor, solvent, and internals). A known amount of electrical energy is supplied, and the resulting temperature rise is measured.

-

Reagent Dosing:

-

A precise mass of this compound is weighed into the dosing vessel.

-

The this compound is added to the stirred water in the reactor at a very slow, controlled rate (e.g., 0.5 g/min ) via the automated pump.

-

The temperature of the reactor contents is continuously monitored and recorded. The calorimeter's cooling system will work to maintain an isothermal or isoperibolic condition, and the heat flow is measured.

-

-

Data Collection: The reaction is complete when all the this compound has been added and the temperature of the solution returns to baseline or stabilizes. The total heat released during the addition is calculated by the system's software by integrating the heat flow over time.

-

Analysis: The integral enthalpy of dilution (ΔH_dil) is calculated in kJ/mol of added this compound by dividing the total heat evolved (Q) by the number of moles of this compound added (n).

// Define nodes with specific colors prep [label="1. Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ppe [label="Don Full PPE\n(Acid Suit, Face Shield)", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="Setup Calorimeter\nin Fume Hood", fillcolor="#F1F3F4", fontcolor="#202124"];

calorimetry [label="2. Calorimetry", fillcolor="#FBBC05", fontcolor="#202124"]; charge [label="Charge Reactor\nwith Water", fillcolor="#F1F3F4", fontcolor="#202124"]; equilibrate [label="Equilibrate to 25°C", fillcolor="#F1F3F4", fontcolor="#202124"]; dose [label="Slowly Dose this compound\ninto Water", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];

analysis [label="3. Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; measure [label="Measure Heat Flow (Q)", fillcolor="#F1F3F4", fontcolor="#202124"]; calculate [label="Calculate Enthalpy\n(ΔH = Q/n)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Define the workflow sequence prep -> ppe [arrowhead=normal]; ppe -> setup [arrowhead=normal]; setup -> calorimetry [arrowhead=normal]; calorimetry -> charge [arrowhead=normal]; charge -> equilibrate [arrowhead=normal]; equilibrate -> dose [arrowhead=normal]; dose -> analysis [arrowhead=normal]; analysis -> measure [arrowhead=normal]; measure -> calculate [arrowhead=normal]; } .dot Caption: Experimental workflow for calorimetric analysis.

References

- 1. google.com [google.com]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. acid base - The contact process - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. Sulfuric acid - Wikipedia [en.wikipedia.org]

- 7. zenodo.org [zenodo.org]

- 8. ecovyst.com [ecovyst.com]

An In-depth Technical Guide to the Dissolution of Sulfur in Oleum and the Formation of Polycations

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dissolution of elemental sulfur in oleum (fuming sulfuric acid) is a fascinating and historically significant chemical process that leads to the formation of intensely colored solutions. These colors are not due to the sulfur molecule itself but arise from the generation of various polyatomic sulfur cations, or polycations. This phenomenon, first observed in 1804, was not fully understood until the mid-20th century through the application of modern spectroscopic techniques. This technical guide provides a comprehensive overview of the formation, characterization, and experimental protocols associated with these intriguing chemical species. The unique electronic and structural properties of sulfur polycations continue to be an area of active research, with potential implications in various fields, including materials science and synthetic chemistry.

Formation of Sulfur Polycations in this compound

This compound, a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄), provides a highly acidic and oxidizing medium necessary for the formation of sulfur polycations.[1][2][3] When elemental sulfur (in its common crown-shaped S₈ form) is dissolved in this compound, it undergoes oxidation and subsequent cyclization or fragmentation to form a variety of polyatomic cations. The specific polycation formed is dependent on the concentration of free SO₃ in the this compound, the reaction temperature, and the reaction time.

The primary oxidizing agent in this process is believed to be sulfur trioxide. The overall reaction is complex and can be simplified as a series of oxidation and rearrangement steps. The key identified polycations responsible for the vibrant colors are:

-

S₈²⁺ (deep blue)

-

S₄²⁺ (yellow)

-

S₁₉²⁺ (red) [4]

The interconversion between these species is possible by altering the reaction conditions. For instance, the blue S₈²⁺ cation can be further oxidized to the yellow S₄²⁺ cation.

Core Experimental Protocols

Preparation of Sulfur Polycation Solutions in this compound

Objective: To prepare solutions of sulfur polycations in this compound for spectroscopic analysis.

Materials:

-

Elemental sulfur (S₈), high purity

-

This compound (with varying concentrations of free SO₃, e.g., 20%, 30%, 65%)[5][6]

-

Anhydrous glassware (e.g., Schlenk flasks, reaction vials)

-

Inert atmosphere (e.g., nitrogen or argon gas)

-

Magnetic stirrer and stir bars

Procedure:

-

Glassware Preparation: All glassware must be rigorously cleaned and dried in an oven at a high temperature (e.g., 120 °C) for several hours to remove any traces of water, which would react violently with this compound.

-

Inert Atmosphere: The reaction vessel is flushed with a dry, inert gas (nitrogen or argon) to exclude atmospheric moisture.

-

Addition of this compound: A carefully measured volume of this compound of the desired SO₃ concentration is transferred to the reaction vessel under the inert atmosphere.

-

Addition of Sulfur: A small, precisely weighed amount of high-purity elemental sulfur is added to the this compound with vigorous stirring. The addition should be done portion-wise to control the reaction rate and heat evolution.

-

Reaction: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration. The progress of the reaction can be monitored by the development of the characteristic colors. The time required for the formation of a specific polycation will vary depending on the this compound concentration and temperature.

-

Sample Preparation for Spectroscopy: Once the desired color is obtained and stable, an aliquot of the solution is carefully transferred to a suitable cuvette or sample tube for spectroscopic analysis. Due to the highly corrosive nature of this compound, specialized cells (e.g., quartz for UV-Vis) are required.

UV-Visible (UV-Vis) Spectroscopy

Objective: To identify and quantify the sulfur polycations based on their characteristic electronic absorption spectra.

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes with a known path length (e.g., 1 cm)

Procedure:

-

Instrument Calibration: The spectrophotometer is calibrated using a reference cuvette containing the same batch of this compound used for the sample preparation to obtain a baseline spectrum.

-

Sample Measurement: The cuvette containing the sulfur polycation solution is placed in the sample beam of the spectrophotometer.

-

Data Acquisition: The absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm).

-

Data Analysis: The absorption maxima (λmax) are identified and compared with known values for the different sulfur polycations. The absorbance values can be used for quantitative analysis if the molar absorptivity coefficients are known.

Raman Spectroscopy

Objective: To obtain vibrational information about the structure and bonding of the sulfur polycations.

Instrumentation:

-

Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm)

-

Sample holder for corrosive liquids

Procedure:

-

Sample Placement: A small amount of the sulfur polycation solution is placed in a suitable container (e.g., a sealed glass capillary) and positioned in the sample compartment of the spectrometer.

-

Data Acquisition: The Raman spectrum is acquired by irradiating the sample with the laser and collecting the scattered light. The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

-

Data Analysis: The positions and relative intensities of the Raman bands are analyzed to identify the vibrational modes characteristic of the specific sulfur polycations present in the solution.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Objective: To detect and characterize any paramagnetic species (radical cations) that may be formed during the dissolution of sulfur in this compound.

Instrumentation:

-

EPR spectrometer (X-band)

-

Quartz EPR tubes

Procedure:

-

Sample Preparation: A small volume of the sulfur polycation solution is transferred into a quartz EPR tube and, if necessary for low-temperature measurements, flash-frozen in liquid nitrogen.

-

Data Acquisition: The EPR spectrum is recorded at a specific temperature (e.g., room temperature or 77 K). The microwave frequency, microwave power, and magnetic field modulation are optimized for the specific sample.

-

Data Analysis: The g-values and hyperfine coupling constants are determined from the spectrum to identify and characterize the radical species present.

Quantitative Data

The following table summarizes the characteristic UV-Visible absorption maxima for the primary sulfur polycations formed in this compound, as reported in the literature.

| Polycation | Color | Absorption Maxima (λmax) in nm |

| S₈²⁺ | Deep Blue | ~590 |

| S₄²⁺ | Yellow | ~430 |

| S₁₉²⁺ | Red | ~530 |

Note: The exact absorption maxima may vary slightly depending on the specific concentration of this compound and the presence of other species.

Visualizations

Reaction Pathway of Sulfur in this compound

Caption: Formation of sulfur polycations in this compound.

Experimental Workflow for Characterization

Caption: Workflow for spectroscopic characterization.

Conclusion

The dissolution of sulfur in this compound provides a rich system for studying the formation and properties of inorganic polycations. The distinct colors of the resulting solutions are a direct manifestation of the unique electronic structures of species such as S₈²⁺, S₄²⁺, and S₁₉²⁺. The experimental protocols outlined in this guide, utilizing UV-Vis, Raman, and EPR spectroscopy, provide a robust framework for the characterization of these fascinating chemical entities. A thorough understanding of these systems not only contributes to fundamental chemical knowledge but also holds the potential for the development of novel materials and synthetic methodologies. The highly corrosive and reactive nature of this compound necessitates strict adherence to safety protocols and the use of appropriate experimental techniques.

References

- 1. quora.com [quora.com]

- 2. youtube.com [youtube.com]

- 3. info.veolianorthamerica.com [info.veolianorthamerica.com]

- 4. 476. Solutions of sulphur in this compound. Part II. Visible and ultraviolet absorption spectra - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. [PDF] SULFUR TRIOXIDE AND this compound | Semantic Scholar [semanticscholar.org]

- 6. CN1830760A - Preparation of high concentration fuming sulfuric acid using residual heat distillation method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermodynamic Properties of Oleum Solutions

For Researchers, Scientists, and Drug Development Professionals

Oleum, or fuming sulfuric acid, is a critical reagent in various industrial and pharmaceutical processes. It is a solution of sulfur trioxide (SO₃) in 100% sulfuric acid (H₂SO₄)[1][2][3]. Its potent dehydrating and sulfonating properties make it indispensable for specific chemical syntheses, including the production of dyes, explosives, and pharmaceuticals[1][2]. However, its high reactivity and hazardous nature necessitate a thorough understanding of its thermodynamic properties for safe handling, process design, and reaction control.

This guide provides a comprehensive overview of the key thermodynamic data for this compound solutions, detailed experimental methodologies for their determination, and visualizations of relevant processes and logical workflows.

Core Thermodynamic Properties of this compound

The properties of this compound vary significantly with the concentration of free sulfur trioxide. Concentrations are typically expressed as the weight percentage of free SO₃ or as a percentage of sulfuric acid strength exceeding 100%[4]. The relationship between these is given by the formula:

% H₂SO₄ = 100 + (18/80) * % this compound (free SO₃)[4]

Data Presentation

The following tables summarize key thermodynamic and physical properties of this compound at various concentrations.

Table 1: Physical Properties of this compound and Sulfuric Acid Solutions

| % Free SO₃ | Equivalent % H₂SO₄ | Density (g/mL at 25°C) | Melting Point (°C) | Boiling Point (°C) |

| 0 (100% H₂SO₄) | 102.25% | ~1.83 | 10.5[5] | ~290[5] |

| 10% | 102.25% | - | - | - |

| 20% | 104.5% | - | - | - |

| 30% | 106.75% | - | - | - |

| 50% | 111.25% | - | - | - |

| 65% | 114.63% | - | - | - |

| 100% (Pure SO₃) | 122.5% | 1.92 | 16.9 (gamma form) | 44.8[6] |

Note: Data for density, melting point, and boiling point for specific this compound concentrations can be highly variable and are dependent on the precise composition and crystalline form of SO₃. The freezing point of this compound, in particular, varies non-monotonically with concentration[4][7].

Table 2: Specific Thermodynamic Data for this compound

| Property | Concentration (% Free SO₃) | Value | Temperature (°C) |

| Vapor Pressure | 50% | ~20 kPa | 40°C[8] |

| Heat Capacity | 50% | 1.55 kJ/kg·K | 20°C[8] |

| Viscosity | 30% | 38 mPa·s | 25°C[8] |

| Enthalpy of Hydration | High | Highly Exothermic | Ambient |

Key Processes and Logical Workflows

Production via the Contact Process

This compound is produced industrially through the contact process. This process involves the catalytic oxidation of sulfur dioxide to sulfur trioxide, which is then absorbed into concentrated sulfuric acid to form this compound. The this compound is subsequently diluted with water to produce sulfuric acid of the desired concentration[4][9]. The absorption in H₂SO₄ is a critical step because the direct reaction of SO₃ with water is highly exothermic and forms a difficult-to-manage acid mist[4][7].

Caption: Workflow of the Contact Process for this compound and sulfuric acid production.

Application in Aromatic Nitration

In drug development and organic synthesis, this compound serves as a powerful reagent for reactions that are difficult to achieve with less potent acids. A key application is in the nitration of deactivated aromatic rings. For instance, the nitration of nitrobenzene to dinitrobenzene requires a stronger nitrating mixture than standard nitric/sulfuric acid. This compound is used to consume the water in the nitric acid and increase the concentration of the active nitronium ion (NO₂⁺) electrophile[4][7].

References

- 1. eastharbourgroup.com [eastharbourgroup.com]

- 2. This compound - Fuming Sulfuric Acid [decachem.com]

- 3. ballestra.com [ballestra.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. peac.aristatek.com [peac.aristatek.com]

- 7. CavacoPedia @ Cavac's Stuff [cavac.at]

- 8. Fuming sulfuric acid | H2SO4.SO3 | CID 24681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sulfuric acid - Wikipedia [en.wikipedia.org]

Introduction to the H₂SO₄-SO₃ System

An In-depth Technical Guide to the Phase Diagram of the H₂SO₄-SO₃ System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solid-liquid phase diagram of the sulfuric acid (H₂SO₄) and sulfur trioxide (SO₃) system, commonly known as the oleum system. Understanding the phase behavior of this system is critical in various industrial applications, including the synthesis of organic compounds, production of explosives, and sulfonation reactions often employed in drug development.

The H₂SO₄-SO₃ system is a complex mixture in which sulfur trioxide dissolves in sulfuric acid to form a variety of polysulfuric acids. The most significant of these is disulfuric acid (or pyrosulfuric acid), H₂S₂O₇, which exists in equilibrium with H₂SO₄ and SO₃. The overall composition is typically expressed in terms of the weight percentage of free SO₃ in H₂SO₄.

The liquid phase of the this compound system is primarily a mixture of H₂SO₄, SO₃, and H₂S₂O₇.[1] The solid-liquid phase diagram is characterized by the formation of several congruently and incongruently melting compounds, as well as eutectic mixtures. These correspond to hydrates of sulfuric acid and various pyrosulfuric acids.

Quantitative Data Presentation

The solid-liquid phase equilibria of the H₂SO₄-SO₃ system are summarized in the tables below. The data are compiled from established sources and represent the key features of the phase diagram.

Table 1: Melting Points of Pure Components and Congruently Melting Compounds

| Compound | Formula | Weight % SO₃ | Melting Point (°C) |

| Sulfuric Acid | H₂SO₄ | 0 | 10.4 |

| Disulfuric Acid | H₂S₂O₇ | 44.9 | 35.2 |

| Trisulfuric Acid | H₂S₄O₁₀ | 62.2 | 0.5 |

| Tetrasulfuric Acid | H₂S₄O₁₃ | 71.3 | 32.5 |

| Sulfur Trioxide | SO₃ | 100 | 16.9 (γ-form) |

Table 2: Eutectic and Peritectic Points in the H₂SO₄-SO₃ System

| Type | Composition (Weight % SO₃) | Temperature (°C) | Phases in Equilibrium |

| Eutectic | 8.0 | -35 | L + H₂SO₄·H₂O + H₂SO₄ |

| Eutectic | 32.5 | 8.5 | L + H₂SO₄ + H₂S₂O₇ |

| Eutectic | 55.0 | 2.5 | L + H₂S₂O₇ + H₂S₄O₁₀ |

| Eutectic | 66.0 | -11 | L + H₂S₄O₁₀ + SO₃ |

| Peritectic | ~16 | ~-12 | L + H₂SO₄·H₂O ⇌ H₂SO₄ |

Experimental Protocols

The determination of the H₂SO₄-SO₃ phase diagram requires specialized techniques due to the highly corrosive and reactive nature of the components. Thermal analysis, particularly Differential Scanning Calorimetry (DSC), is a primary method for establishing the temperatures and enthalpies of phase transitions.

Differential Scanning Calorimetry (DSC) for Phase Diagram Determination

This protocol outlines the general procedure for determining the solid-liquid phase transitions in the H₂SO₄-SO₃ system using DSC.

Objective: To determine the temperatures of melting, crystallization, and other phase transitions for various compositions of H₂SO₄-SO₃ mixtures.

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC) with a suitable cooling system.

-

Hermetically sealable, high-pressure crucibles made of a corrosion-resistant material (e.g., gold-plated stainless steel, tantalum, or glass ampoules).[2][3]

-

High-purity sulfuric acid (98-100%).

-

Stabilized liquid sulfur trioxide.

-

Inert atmosphere glove box for sample preparation.

-

Microbalance.

-

Safety equipment: acid-resistant gloves, lab coat, full-face shield, and a fume hood.

Procedure:

-

Sample Preparation (to be performed in an inert atmosphere glove box): a. Prepare a series of H₂SO₄-SO₃ mixtures with varying compositions (e.g., in 5-10 wt% SO₃ increments). b. Carefully weigh a small amount of the mixture (typically 5-20 mg) into a pre-weighed high-pressure DSC crucible.[3] c. Hermetically seal the crucible to prevent any loss of volatile components and to contain the corrosive sample. d. Accurately record the final mass of the sealed crucible and sample.

-

DSC Analysis: a. Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell. b. Purge the DSC cell with a dry, inert gas (e.g., nitrogen or argon). c. Cool the sample to a temperature well below the expected lowest eutectic temperature (e.g., -100 °C). d. Heat the sample at a controlled rate (e.g., 2-5 °C/min). A slower heating rate can improve the resolution of thermal events.[3] e. Record the heat flow as a function of temperature. Endothermic events (melting) and exothermic events (crystallization) will be observed as peaks or shifts in the baseline. f. After reaching the desired upper temperature (e.g., 50 °C), cool the sample at a controlled rate to observe crystallization events. g. Repeat the heating and cooling cycles to check for reproducibility and to investigate any metastable phases.

-

Data Analysis: a. From the heating curve, determine the onset temperature of each endothermic peak, which corresponds to a phase transition (e.g., eutectic melting, melting of a pure component or compound). b. The peak area of a melting endotherm can be used to calculate the enthalpy of fusion. c. Plot the transition temperatures as a function of composition (wt% SO₃) to construct the phase diagram. d. Identify eutectic points as the lowest melting temperatures for a given region of the diagram, and congruent melting points as maxima in the liquidus curve.

Safety Precautions:

-

All handling of this compound should be conducted in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a full-face shield, must be worn at all times.

-

Ensure that a suitable neutralizing agent (e.g., sodium bicarbonate) is readily available in case of spills.

-

The use of hermetically sealed, high-pressure crucibles is essential to prevent the release of corrosive vapors and potential damage to the DSC instrument.

Visualization of System Equilibria

The following diagrams illustrate key relationships within the H₂SO₄-SO₃ system.

Caption: Chemical equilibrium between sulfuric acid, sulfur trioxide, and disulfuric acid.

Caption: Workflow for determining the H₂SO₄-SO₃ phase diagram using DSC.

References

Spectroscopic Characterization of Oleum: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleum, or fuming sulfuric acid, is a critical reagent and solvent in numerous chemical processes, including nitration reactions essential for the synthesis of various pharmaceutical compounds. Its reactivity and composition, a complex equilibrium of sulfuric acid (H₂SO₄), sulfur trioxide (SO₃), and various polysulfuric acids (H₂S₂O₇, H₂S₃O₁₀, etc.), necessitate precise characterization to ensure process control and safety. This technical guide provides a comprehensive overview of the spectroscopic techniques—Raman, Infrared (IR), and Nuclear Magnetic Resonance (NMR)—employed for the qualitative and quantitative analysis of this compound. Detailed experimental protocols, data interpretation, and safety considerations are presented to equip researchers and professionals with the necessary knowledge for accurate and safe handling and analysis of this challenging chemical system.

Introduction

This compound is a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄).[1][2] It is a highly corrosive and fuming liquid, whose properties are dictated by the concentration of free SO₃.[3][4] The dissolution of SO₃ in H₂SO₄ leads to the formation of a series of polysulfuric acids, with disulfuric acid (H₂S₂O₇), also known as pyrosulfuric acid, being the most prominent in lower SO₃ concentrations.[3] As the concentration of SO₃ increases, higher-order polysulfuric acids such as trisulfuric acid (H₂S₃O₁₀) and tetrasulfuric acid (H₂S₄O₁₃) are formed.[5]

The chemical equilibrium in this compound is dynamic and can be represented as follows:

H₂SO₄ + SO₃ ⇌ H₂S₂O₇ H₂S₂O₇ + SO₃ ⇌ H₂S₃O₁₀ H₂S₃O₁₀ + SO₃ ⇌ H₂S₄O₁₃

Understanding the concentration of each of these species is crucial for controlling reaction stoichiometry and kinetics in processes where this compound is used. Spectroscopic methods provide a powerful, non-destructive means to probe the composition of this compound.

Chemical Equilibria in this compound

The chemical species present in this compound are in a complex equilibrium that is dependent on the overall concentration of sulfur trioxide. A simplified representation of these equilibria is crucial for interpreting spectroscopic data.

Caption: Chemical equilibria of polysulfuric acids in this compound.

Spectroscopic Techniques for this compound Characterization

Raman, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for characterizing this compound. Each method offers unique advantages and provides complementary information about the molecular species present.

Raman Spectroscopy